![molecular formula C19H21N5O3S B2415555 N-(2,4-dimethylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1223926-93-9](/img/structure/B2415555.png)
N-(2,4-dimethylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C19H21N5O3S and its molecular weight is 399.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Radioligand Development for PET Imaging
Compounds structurally related to the specified chemical have been explored for their potential in radioligand development, specifically for positron emission tomography (PET) imaging. For example, a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has been identified as selective ligands for the translocator protein (18 kDa), with derivatives designed to include fluorine atoms for labeling with fluorine-18. This allows for in vivo imaging of neuroinflammatory processes, a critical area in neurology and oncology research (Dollé et al., 2008).
Synthesis of Heterocyclic Compounds with Potential Biological Activities
Another area of application is the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone. These compounds have been evaluated for their anti-inflammatory and analgesic properties, showing significant biological activities. This research contributes to the development of new therapeutic agents with improved selectivity and efficacy (Abu‐Hashem et al., 2020).
Antimicrobial Activity of Heterocyclic Derivatives
Research into new antimicrobial agents has led to the synthesis of heterocyclic compounds incorporating the antipyrine moiety. These compounds have been tested and evaluated as potential antimicrobial agents, contributing to the ongoing search for new treatments for bacterial and fungal infections (Bondock et al., 2008).
Antifungal Agents Development
The discovery and optimization of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have opened new pathways in antifungal therapy. These compounds exhibit broad-spectrum antifungal activities, highlighting their potential as foundational structures for developing new antifungal agents (Bardiot et al., 2015).
Exploration of Pyrimidine-Triazole Derivatives
The synthesis and antimicrobial activity evaluation of pyrimidine-triazole derivatives underscore the potential of these compounds in addressing microbial resistance. The structural diversity and biological activities of these derivatives contribute to the broader efforts in discovering new antimicrobial agents with unique mechanisms of action (Kanagarajan et al., 2010).
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(2-morpholin-4-yl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-12-3-4-14(13(2)9-12)21-15(25)10-24-11-20-17-16(18(24)26)28-19(22-17)23-5-7-27-8-6-23/h3-4,9,11H,5-8,10H2,1-2H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKMFEAJLGSKNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCOCC4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2415472.png)
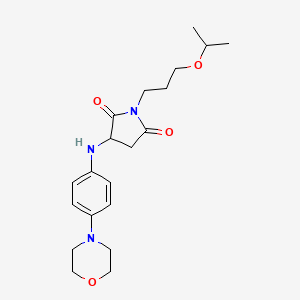

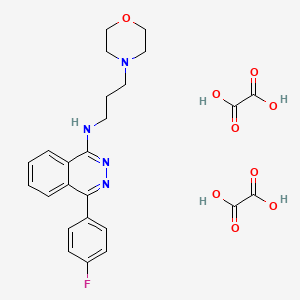

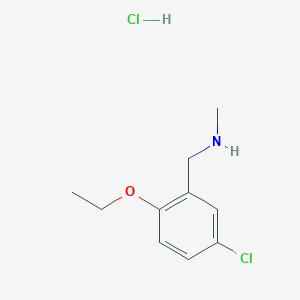





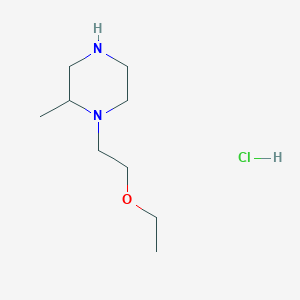
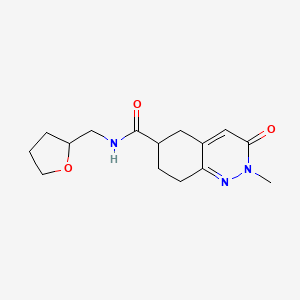
![6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B2415495.png)
